3-(3-Methyl-2-thienyl)-2-propenoic acid
Description
Evolution of Thiophene (B33073) Chemistry in Organic Synthesis
Thiophene, a sulfur-containing five-membered aromatic heterocycle, was first identified in 1882 by Victor Meyer as an impurity in benzene (B151609) derived from coal tar. wikipedia.orgderpharmachemica.com Initially considered a mere contaminant, its unique chemical properties soon established it as a significant compound in its own right. derpharmachemica.com Structurally similar to benzene, furan, and pyrrole (B145914), thiophene's aromaticity and the electronic influence of the sulfur heteroatom give it a distinct reactivity profile, making it more reactive than benzene in certain electrophilic substitution reactions. britannica.com
The development of thiophene chemistry has rendered it a versatile building block in modern organic synthesis. Classical preparation methods include the Paal-Knorr thiophene synthesis, which involves the reaction of 1,4-dicarbonyl compounds with a sulfidizing agent like phosphorus pentasulfide. wikipedia.org Other significant synthetic routes include the Gewald reaction for preparing 2-aminothiophenes. derpharmachemica.com The reactivity of the thiophene ring allows for a wide range of functionalization reactions, such as halogenation and metal-catalyzed cross-coupling, enabling the synthesis of complex derivatives. nih.gov
This versatility has led to the incorporation of the thiophene nucleus into a vast array of functional molecules. In materials science, thiophene is a fundamental unit in the creation of polythiophenes, a class of conductive polymers used in organic electronics and photovoltaics. wikipedia.org In the pharmaceutical industry, thiophene derivatives are integral to various drugs, including antihistamines and antipsychotics. The continued evolution of synthetic methodologies, such as C-H activation and sustainable synthesis strategies, promises to further expand the applications of thiophene chemistry.
Significance of α,β-Unsaturated Carboxylic Acids in Chemical Research
α,β-Unsaturated carboxylic acids are a class of organic compounds characterized by a carbon-carbon double bond conjugated to a carboxylic acid functional group. britannica.comwikipedia.org This structural arrangement results in unique electronic properties and reactivity, making them highly significant in chemical research and industry. google.com The simplest example, acrylic acid, is a precursor to a wide range of polymers and plastics. wikipedia.org
The conjugated system allows these molecules to undergo reactions at multiple sites. They exhibit the typical properties of carboxylic acids, such as acidity and the ability to form derivatives like esters and amides. britannica.com Additionally, the alkene group is susceptible to various addition reactions. libretexts.org A key feature of their reactivity is the susceptibility of the β-carbon to nucleophilic attack in what is known as a conjugate or Michael addition. wikipedia.orglibretexts.org This reactivity pattern is exploited in a multitude of organic transformations to build molecular complexity.
Their applications are diverse. They serve as essential monomers in polymer synthesis and are key starting materials for producing other fine chemicals. britannica.comnih.gov Furthermore, this structural motif is found in numerous biologically active natural products, and synthetic derivatives are explored for various applications, including in the development of pharmaceuticals. britannica.com The synthesis of α,β-unsaturated carboxylic acids can be achieved through various methods, including reactions involving vinylmercuric halides with carbon monoxide. google.com
Contextualization of 3-(3-Methyl-2-thienyl)-2-propenoic Acid within Thienylpropenoic Acid Derivatives
This compound belongs to the family of thienylpropenoic acids, which merge the structural features of both thiophene and α,β-unsaturated carboxylic acids. This combination results in a molecule with a rich chemical profile, suitable for further chemical modification and investigation. The compound's structure consists of a propenoic acid moiety attached at the 2-position of a 3-methylthiophene (B123197) ring.
The properties and reactivity of thienylpropenoic acid derivatives are influenced by the substitution pattern on the thiophene ring. For instance, the position of the propenoic acid group (e.g., at the 2- or 3-position of the thiophene) and the nature and location of other substituents (like the methyl group in the target compound) can significantly alter the molecule's electronic properties and biological activity. Research has been conducted on various organotin derivatives of the related 3-(2-thienyl)-2-propenoic acid, highlighting the chemical versatility of this class of compounds. researchgate.net
The specific compound, this compound, is distinguished by the methyl group at the 3-position of the thiophene ring. This substituent can influence the molecule's conformation and reactivity through electronic and steric effects. The table below outlines some of the key properties of this specific chemical entity.
| Property | Value |
|---|---|
| IUPAC Name | (2E)-3-(3-methylthiophen-2-yl)prop-2-enoic acid nih.gov |
| Molecular Formula | C8H8O2S nih.gov |
| Molecular Weight | 168.21 g/mol nih.gov |
| CAS Number | 77741-66-3 sigmaaldrich.com |
| Canonical SMILES | CC1=C(SC=C1)C=CC(=O)O nih.gov |
| InChIKey | AUFDGOVNVKDTEB-NSCUHMNNSA-N nih.gov |
Properties
IUPAC Name |
3-(3-methylthiophen-2-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-6-4-5-11-7(6)2-3-8(9)10/h2-5H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFDGOVNVKDTEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77741-66-3 | |
| Record name | 3-(3-METHYL-2-THIENYL)-2-PROPENOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 3 Methyl 2 Thienyl 2 Propenoic Acid
Direct Synthetic Routes to 3-(3-Methyl-2-thienyl)-2-propenoic Acid
The most direct and widely employed method for the synthesis of this compound is the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound. mdpi.com In the context of synthesizing the target molecule, the reaction occurs between 3-methyl-2-thiophenecarboxaldehyde (B51414) and an active methylene compound like malonic acid.
A particularly effective variation of this reaction is the Doebner modification, which utilizes pyridine (B92270) as the solvent and a catalytic amount of a weak base, such as piperidine (B6355638). mdpi.comsmolecule.com This modification is especially suitable when one of the activating groups on the methylene component is a carboxylic acid, as it facilitates a subsequent decarboxylation step under the reaction conditions. The general reaction scheme involves the reaction of 3-methyl-2-thiophenecarboxaldehyde with malonic acid in refluxing pyridine with a catalytic amount of piperidine to yield the desired this compound.
Precursor Synthesis and Intermediate Transformations
The successful synthesis of this compound is contingent on the availability and purity of its key precursors. The following sections detail the preparation of the essential starting materials.
Preparation of Thiophene (B33073) Aldehydes for Condensation Reactions
The primary precursor for the Knoevenagel condensation is 3-methyl-2-thiophenecarboxaldehyde. Several methods exist for the synthesis of this aldehyde. One common approach involves the Vilsmeier-Haack reaction, where thiophene is formylated using a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). However, this method can sometimes lead to mixtures of isomers.
A more specific synthesis of 3-methyl-2-thiophenecarboxaldehyde can be achieved through a multi-step process starting from 3-methylthiophene (B123197). This can involve bromination of 3-methylthiophene to form 2-bromo-3-methylthiophene, followed by a Grignard reaction and subsequent formylation. Another patented method describes the synthesis from 2-mercaptoacetaldehyde dimethylacetal and methyl vinyl ketone, which ultimately leads to the desired isomerically pure 3-methyl-2-thiophenecarboxaldehyde.
Condensation Reactions with Active Methylene Derivatives for Acrylic Acid Formation
As previously mentioned, the Knoevenagel condensation is the cornerstone for forming the acrylic acid moiety. The reaction involves the nucleophilic addition of the carbanion, generated from the active methylene compound (e.g., malonic acid) by a base, to the carbonyl group of 3-methyl-2-thiophenecarboxaldehyde. This is followed by a dehydration step to form the α,β-unsaturated product. smolecule.com When malonic acid is used in the Doebner modification, the initially formed dicarboxylic acid intermediate readily undergoes decarboxylation to yield the final monocarboxylic acrylic acid. smolecule.com
The choice of base is crucial; a weak base like piperidine is often preferred to avoid self-condensation of the aldehyde. smolecule.com The reaction is typically carried out in a solvent like pyridine, which also acts as a basic catalyst. smolecule.com
Stereoselective Synthesis of (E)-Isomers in Thienylpropenoic Acids
The Knoevenagel-Doebner reaction is known to exhibit a high degree of stereoselectivity, generally favoring the formation of the thermodynamically more stable (E)-isomer (trans-isomer). psu.edu This is attributed to the steric hindrance between the thiophene ring and the carboxylic acid group in the transition state leading to the (Z)-isomer, making the formation of the (E)-isomer energetically more favorable. For many applications, the (E)-isomer is the desired product due to its specific geometric and electronic properties. The reaction of 2-methoxybenzaldehyde (B41997) with thiobarbituric acid using piperidine as a base, for instance, initially produces a mixture of (E) and (Z) isomers, but these can equilibrate to the more stable (Z)-isomer. mdpi.com In the case of thienylpropenoic acids, the (E)-isomer is generally the major product.
Catalytic Approaches in Thienylacrylic Acid Synthesis
While the traditional Knoevenagel-Doebner reaction relies on stoichiometric or catalytic amounts of basic amines like pyridine and piperidine, modern synthetic chemistry is increasingly exploring more efficient and environmentally benign catalytic systems.
For the broader class of acrylic acid synthesis, various catalysts have been investigated. These include Lewis acids, solid acid catalysts, and metal-based catalysts. For instance, boric acid has been shown to be an effective catalyst for Knoevenagel condensations under mild conditions. bas.bg Other research has explored the use of catalysts like zirconium chloride for related three-component reactions. smolecule.com
In the context of thienylacrylic acids, palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, represent a potential alternative synthetic strategy, although they are more commonly employed for the synthesis of more complex derivatives. These methods would typically involve the coupling of a thienylboronic acid or halide with a suitable three-carbon acrylic acid synthon. While not a direct synthesis of the target molecule, these catalytic approaches offer avenues for the preparation of a wide range of substituted thienylacrylic acids.
Below is a table summarizing the key synthetic reactions:
| Reaction | Reactants | Catalyst/Reagents | Product | Reference |
| Knoevenagel-Doebner Condensation | 3-Methyl-2-thiophenecarboxaldehyde, Malonic acid | Pyridine, Piperidine | This compound | mdpi.comsmolecule.com |
| Vilsmeier-Haack Reaction | 3-Methylthiophene | DMF, POCl₃ | 3-Methyl-2-thiophenecarboxaldehyde | |
| Boric Acid Catalyzed Knoevenagel | Aldehyde, Active Methylene Compound | Boric Acid | α,β-Unsaturated compound | bas.bg |
Chemical Reactivity and Derivatization Strategies of 3 3 Methyl 2 Thienyl 2 Propenoic Acid
Reactions Involving the Propenoic Acid Moiety
The propenoic acid portion of the molecule, with its carboxylic acid group and an adjacent carbon-carbon double bond, is a hub of reactivity. This section details the primary reactions that target this functional group.
Esterification Reactions to Form Thienylpropenoate Esters
Esterification of the carboxylic acid group is a fundamental transformation. Various methods can be employed to convert 3-(3-methyl-2-thienyl)-2-propenoic acid into its corresponding esters, known as thienylpropenoates. These esters are valuable intermediates in the synthesis of more complex molecules.
Common esterification methods include:
Fischer-Speier Esterification : This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible and often requires the removal of water to drive the equilibrium towards the ester product. youtube.comyoutube.com
Steglich Esterification : This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). scienceopen.commdpi.comresearchgate.net It is a mild and efficient method for forming esters, particularly when dealing with sensitive substrates. mdpi.com
Di-2-thienyl Carbonate (2-DTC) Coupling : The use of di-2-thienyl carbonate in the presence of a catalytic amount of DMAP provides a smooth conversion of carboxylic acids to their esters under mild conditions. researchgate.net The reaction can be accelerated by the addition of iodine. researchgate.net
| Esterification Method | Reagents | Key Features |
| Fischer-Speier Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Acid-catalyzed, reversible reaction. youtube.comyoutube.com |
| Steglich Esterification | Alcohol, DCC, DMAP (catalyst) | Mild conditions, high yields. scienceopen.commdpi.comresearchgate.net |
| Di-2-thienyl Carbonate | Alcohol, 2-DTC, DMAP (catalyst) | Mild conditions, can be accelerated with iodine. researchgate.net |
Addition Reactions Across the Carbon-Carbon Double Bond
The carbon-carbon double bond in the propenoic acid moiety is susceptible to various addition reactions. A notable example is the Michael addition, where a nucleophile adds to the β-carbon of the α,β-unsaturated carbonyl system. The reaction of thiols with α,β-unsaturated acids has been explored as a route to synthesize substituted propionic acids. For instance, the addition of 2-mercaptothiophene to acrylic acids provides a high-yielding synthesis of 3-(2-thienylthio)propionic acid derivatives. This approach is valuable for constructing thieno[2,3-b]thiopyran systems.
Cyclization and Annulation Reactions to Form Fused Heterocyclic Systems
The propenoic acid functionality can participate in cyclization and annulation reactions to construct fused heterocyclic systems. These reactions are pivotal in the synthesis of complex polycyclic molecules.
Robinson Annulation : This reaction is a powerful tool for forming six-membered rings in a single step, leading to annulated carbocyclic molecules. ias.ac.in While direct application to this compound is not explicitly detailed in the provided context, the principles of annulation reactions are relevant. ias.ac.in
[3+2] and [3+3] Annulation Reactions : These cycloaddition strategies are employed to create five- and six-membered rings, respectively. For example, Rh(I)-catalyzed [3+2] annulation reactions of cyclopropenones with amides can produce highly substituted α,β-unsaturated γ-lactam derivatives. researchgate.net Similarly, base-promoted [3+3] cyclization of cyclopropenones with amides can yield 6H-1,3-oxazin-6-ones. rsc.org These methods highlight the potential for forming diverse heterocyclic structures.
Reactions Involving the Thiophene (B33073) Ring System
The thiophene ring in this compound is an aromatic heterocycle that can undergo a variety of transformations, allowing for further functionalization of the molecule.
Metalation Reactions and Their Applications in Thiophene Functionalization
Metalation of the thiophene ring is a key strategy for introducing a wide range of functional groups. This typically involves the use of strong bases to deprotonate one of the ring carbons, creating a potent nucleophile.
Direct Metalation : Thiophene and its derivatives can be directly metalated using strong bases like butyllithium (B86547) or Knochel-Hauser bases (such as LDA). acs.orgresearchgate.net The most reactive positions for deprotonation are the α-carbons (positions 2 and 5). stackexchange.com The resulting thienylmetal compounds can then react with various electrophiles to introduce new substituents. acs.org This method is particularly useful for synthesizing polysubstituted thiophenes, even those with sensitive functional groups. acs.orgresearchgate.net
Thienylsodium Formation : An alternative method involves the interaction of thiophene with sodium amalgam and an alkyl or aryl halide to produce a thienylsodium compound. google.com This organosodium intermediate can then undergo various reactions such as carbonation, halogenation, and acylation. google.com
| Metalation Technique | Reagents | Key Applications |
| Direct Metalation | Butyllithium, LDA, Knochel-Hauser bases | Introduction of functional groups via reaction with electrophiles. acs.org |
| Thienylsodium Formation | Sodium amalgam, alkyl/aryl halide | Formation of a versatile organosodium intermediate for further reactions. google.com |
Transition Metal-Catalyzed Coupling Reactions of Thiophene Derivatives
Thiophene derivatives are excellent substrates for transition metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are widely used in the synthesis of complex organic molecules, including pharmaceuticals and materials.
Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate. Thienylboronic acids or their esters can be coupled with various partners to form biaryl compounds. researchgate.net
Stille Coupling : This reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. It is another effective method for creating new carbon-carbon bonds involving the thiophene ring.
These coupling reactions provide a powerful platform for elaborating the structure of this compound derivatives, enabling the synthesis of a vast array of complex molecules with potential applications in various fields of chemistry. nih.gov
Polymerization Potential of this compound
The presence of the polymerizable acrylic acid group and the electronically-rich thiophene ring suggests that this compound can undergo polymerization to form novel materials. While specific studies on the homopolymerization of this exact monomer are not extensively documented in publicly available literature, its reactivity can be inferred from the behavior of structurally similar compounds.
The polymerization of acrylic acid and its derivatives is a well-established field. researchgate.netbenthamopen.com Typically, these reactions proceed via free-radical polymerization, often initiated by thermal or photochemical decomposition of an initiator. researchgate.net In the case of this compound, the acrylic double bond would be the primary site of polymerization, leading to a polymer chain with pendant 3-methyl-2-thienyl groups.
Furthermore, research on related thiophene-containing acrylic esters, such as 3-thiophen-3-yl-acrylic acid methyl ester, has demonstrated their capability to form polymers. researchgate.net In such cases, the polymerization can be initiated to create polythiophene derivatives with functionalized side chains. researchgate.net The synthesis of block copolymers like poly(3-hexylthiophene)-block-poly(acrylic acid) also highlights the compatibility of thiophene and acrylic acid moieties within a single polymeric structure, suggesting that this compound could be a valuable monomer for creating functional polymers with interesting electronic and physical properties. nih.gov
The resulting polymer, poly(this compound), would be expected to possess a combination of properties derived from both the poly(acrylic acid) backbone and the thienyl side chains. The carboxylic acid groups would likely impart hydrophilicity and pH-responsiveness, while the thiophene units could introduce electronic conductivity and optical activity.
Table 1: Potential Polymerization Methods for this compound and Expected Polymer Properties
| Polymerization Method | Initiator/Catalyst | Expected Polymer Structure | Potential Properties |
| Free-Radical Polymerization | Peroxides, Azo compounds | Linear polymer with pendant 3-methyl-2-thienyl groups | pH-responsive, hydrophilic, potentially electroactive |
| Ring-Opening Metathesis Polymerization (ROMP) | Grubbs' or Schrock's catalyst | Potentially complex architectures | Tunable properties based on catalyst and conditions |
| Copolymerization | With other vinyl or acrylic monomers | Random or block copolymers | Tailorable properties based on comonomer selection |
Complexation with Metal Centers for Organometallic Derivatives
The carboxylic acid group of this compound provides a prime site for coordination with metal ions, enabling the formation of a wide array of organometallic derivatives, including metal-organic frameworks (MOFs) and coordination polymers. The sulfur atom in the thiophene ring could also potentially participate in coordination, leading to more complex structures.
The formation of such complexes typically involves the reaction of the deprotonated carboxylate with a metal salt in a suitable solvent system. The resulting structures are highly dependent on the coordination geometry of the metal ion, the flexibility of the organic ligand, and the reaction conditions.
While specific MOFs or coordination polymers based solely on this compound are not prominently reported, the vast body of literature on carboxylate-based MOFs suggests a high potential for this compound to act as a versatile building block. The structural rigidity of the thienylpropenoic acid backbone, combined with the coordinating ability of the carboxylate, could lead to the formation of porous frameworks with applications in gas storage, catalysis, and sensing.
Table 2: Potential Organometallic Derivatives of this compound
| Metal Ion Type | Potential Structure | Coordination Moieties | Potential Applications |
| Transition Metals (e.g., Zn²⁺, Cu²⁺, Co²⁺) | Metal-Organic Frameworks (MOFs), Coordination Polymers | Carboxylate, potentially thiophene sulfur | Gas storage, catalysis, separation |
| Lanthanide Metals (e.g., Eu³⁺, Tb³⁺) | Luminescent Coordination Polymers | Carboxylate | Luminescent materials, sensors |
| Main Group Metals (e.g., Al³⁺, In³⁺) | MOFs with high stability | Carboxylate | Gas separation, drug delivery |
Spectroscopic Characterization Techniques and Advanced Analysis of 3 3 Methyl 2 Thienyl 2 Propenoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering precise information about the chemical environment of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
The ¹H NMR spectrum of 3-(3-Methyl-2-thienyl)-2-propenoic acid provides critical information regarding the number, connectivity, and chemical environment of the protons in the molecule. The spectrum is characterized by distinct signals corresponding to the vinylic, aromatic, and methyl protons.
The vinylic protons of the propenoic acid moiety exhibit characteristic chemical shifts and coupling constants, which are indicative of their trans relationship. The proton attached to the carbon adjacent to the carbonyl group (α-proton) typically appears at a downfield chemical shift due to the electron-withdrawing effect of the carboxyl group. The β-proton, being further from the carboxyl group but influenced by the thiophene (B33073) ring, will also resonate in the olefinic region. The coupling constant (J) between these two protons is expected to be in the range of 15-16 Hz, confirming their trans configuration.
The protons on the thiophene ring will present as two distinct signals, likely doublets, due to coupling with each other. Their specific chemical shifts are influenced by the electronic effects of the methyl and the propenoic acid substituents. The methyl group protons will appear as a singlet in the upfield region of the spectrum. The acidic proton of the carboxylic acid group is often observed as a broad singlet at a significantly downfield chemical shift, and its position can be concentration and solvent dependent.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~12.5 | br s | - | -COOH |
| ~7.8 | d | ~15.5 | β-CH= |
| ~7.4 | d | ~5.0 | Thiophene-H5 |
| ~6.9 | d | ~5.0 | Thiophene-H4 |
| ~6.1 | d | ~15.5 | α-CH= |
| ~2.3 | s | - | -CH₃ |
Note: Predicted data is based on computational models and analysis of similar structures. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
The ¹³C NMR spectrum offers a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal.
The carbonyl carbon of the carboxylic acid is the most deshielded and will appear at the lowest field, typically in the range of 165-175 ppm. The vinylic carbons will resonate in the olefinic region, with the β-carbon appearing at a lower field than the α-carbon due to its proximity to the thiophene ring. The carbon atoms of the thiophene ring will have chemical shifts characteristic of this heterocyclic system, with the substituent effects causing a predictable pattern. The carbon atom bearing the methyl group (C3 of thiophene) and the carbon atom at the point of attachment of the propenoic acid chain (C2 of thiophene) will have distinct chemical shifts. Finally, the methyl carbon will be observed at the highest field (lowest ppm value).
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | C=O (Carboxylic Acid) |
| ~140 | C2 (Thiophene) |
| ~138 | C3 (Thiophene) |
| ~135 | β-C (Vinylic) |
| ~130 | C5 (Thiophene) |
| ~127 | C4 (Thiophene) |
| ~118 | α-C (Vinylic) |
| ~15 | -CH₃ |
Note: Predicted data is based on computational models and analysis of similar structures. Actual experimental values may vary.
Advanced Two-Dimensional NMR Techniques for Structure Elucidation
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show a strong cross-peak between the α- and β-vinylic protons, confirming their direct coupling. It would also show a correlation between the two thiophene ring protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for instance, the vinylic protons to the vinylic carbons and the thiophene protons to their respective ring carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for connecting the different fragments of the molecule. For example, correlations would be expected from the β-vinylic proton to the C2 and C3 carbons of the thiophene ring, as well as to the carbonyl carbon. The methyl protons would show a correlation to the C3 and C2 carbons of the thiophene ring. These correlations provide definitive proof of the connectivity between the thiophene ring, the methyl group, and the propenoic acid side chain.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding Interactions
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is broadened due to strong intermolecular hydrogen bonding, forming a dimeric structure in the solid state.
The C=O stretching vibration of the carboxylic acid will appear as a strong, sharp band, typically around 1680-1710 cm⁻¹. The exact position is influenced by the conjugation with the C=C double bond and the hydrogen bonding. The C=C stretching vibration of the propenoic acid chain is expected in the region of 1620-1640 cm⁻¹. Vibrations associated with the thiophene ring, including C-H and C-C stretching, will be observed in the aromatic region of the spectrum. The out-of-plane bending vibrations of the vinylic C-H bonds are also characteristic and can provide further evidence for the trans configuration.
Table 3: Predicted FT-IR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| ~1690 | Strong | C=O stretch (Conjugated carboxylic acid) |
| ~1630 | Medium | C=C stretch (Vinylic) |
| ~1420 | Medium | C-H bend (Thiophene ring) |
| ~980 | Strong | C-H out-of-plane bend (trans-vinylic) |
| ~850 | Medium | C-S stretch (Thiophene ring) |
Note: Predicted data is based on computational models and analysis of similar structures. Actual experimental values may vary.
Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Studies
FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O give strong signals in the IR spectrum, non-polar or less polar bonds, such as C=C and C-S, often produce strong signals in the Raman spectrum.
For this compound, the C=C stretching vibration of the propenoic acid chain and the symmetric stretching vibrations of the thiophene ring are expected to be prominent in the FT-Raman spectrum. The C-S stretching vibration of the thiophene ring should also be readily observable. The C=O stretch, while strong in the IR, will be weaker in the Raman spectrum. This complementarity is a powerful tool for a comprehensive vibrational analysis.
Table 4: Predicted FT-Raman Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1630 | Strong | C=C stretch (Vinylic) |
| ~1520 | Strong | Thiophene ring stretch |
| ~1420 | Medium | C-H bend (Thiophene ring) |
| ~1350 | Medium | Thiophene ring stretch |
| ~850 | Strong | C-S stretch (Thiophene ring) |
Note: Predicted data is based on computational models and analysis of similar structures. Actual experimental values may vary.
Mass Spectrometry Techniques
Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis. For a molecule like this compound, various ionization techniques can be employed to generate ions for mass analysis.
Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with a high-energy electron beam, typically at 70 eV. This process results in the formation of a molecular ion (M⁺) and a variety of fragment ions. The fragmentation pattern is highly reproducible and serves as a molecular fingerprint, allowing for structural elucidation and database matching.
For this compound (C₈H₈O₂S), the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 168, corresponding to the molecular weight of the compound. nih.gov The fragmentation pattern would likely involve the loss of functional groups and cleavage of the propenoic acid chain and the thiophene ring. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl radical (M-17) and the carboxyl group (M-45). miamioh.edu The stability of the thiophene ring might lead to characteristic fragments arising from its cleavage.
A reported GC-MS analysis of 3-(3-Methyl-2-thienyl)acrylic acid shows a molecular ion peak at m/z 168. nih.gov The fragmentation pattern reveals several key ions that provide structural information.
Table 1: Key Fragments in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment |
|---|---|
| 168 | [C₈H₈O₂S]⁺ (Molecular Ion) |
| 123 | [C₇H₇S]⁺ (Loss of COOH) |
Data sourced from PubChem CID 1485238. nih.gov
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. nist.gov It typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, with minimal fragmentation. This makes ESI-MS an excellent method for accurately determining the molecular weight of a compound. For this compound, which possesses a carboxylic acid group, analysis in negative ion mode would be expected to yield a strong signal for the deprotonated molecule [M-H]⁻ at m/z 167. In positive ion mode, a protonated molecule [M+H]⁺ at m/z 169 could also be observed. The choice of solvent and pH is crucial for optimizing the ionization efficiency in ESI-MS.
Fast Atom Bombardment (FAB) is another soft ionization technique where a high-energy beam of neutral atoms (such as argon or xenon) bombards a sample dissolved in a non-volatile liquid matrix, like glycerol. nih.govcore.ac.uk This technique is well-suited for analyzing non-volatile and thermally unstable compounds. core.ac.uk Similar to ESI, FAB typically produces pseudomolecular ions, such as [M+H]⁺ or [M-H]⁻, providing clear molecular weight information with minimal fragmentation. nih.gov While particularly advantageous for high molecular weight compounds like peptides and proteins, it can also be effectively applied to smaller organic molecules like this compound, especially when dealing with complex sample mixtures or when information on potential adducts with the matrix is desired.
Electronic Spectroscopy and Quantum Chemical Descriptors
Electronic spectroscopy and computational quantum chemistry provide insights into the electronic structure and properties of a molecule, which are governed by its molecular orbitals.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the molecule. For this compound, the presence of the thiophene ring and the conjugated propenoic acid system is expected to result in significant UV absorption. The extended π-conjugation across the molecule lowers the energy required for electronic transitions. Generally, carboxylic acids without further conjugation absorb around 210 nm, which is often not practically useful. libretexts.org However, the conjugation with the thiophene ring in the target molecule would shift the absorption to longer, more readily measurable wavelengths. Thiophene-containing conjugated systems are known to exhibit absorption maxima in the UV region, and the specific λmax would be influenced by the solvent polarity.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate an electron, while the energy of the LUMO relates to its ability to accept an electron. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO would likely be distributed over the propenoic acid moiety and the conjugated system. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energies of the HOMO and LUMO and visualize their spatial distribution. These calculations provide valuable theoretical insights into the molecule's electronic properties and can be correlated with experimental data from UV-Vis spectroscopy, as the HOMO-LUMO gap is related to the lowest energy electronic transition.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Argon |
| Xenon |
Crystallographic Investigations and Solid State Characteristics
Single-Crystal X-ray Diffraction Studies of 3-(3-Methyl-2-thienyl)-2-propenoic Acid Derivatives
The crystal system and space group for derivatives of thienyl-propenoic acid can vary. For example, related compounds have been observed to crystallize in monoclinic or orthorhombic systems. researchgate.net The specific crystallographic parameters are highly sensitive to the nature and position of substituents on the thiophene (B33073) ring and the acrylic acid chain.
Below is a representative table of crystallographic data for a related thiophene derivative, illustrating the type of information obtained from an SCXRD experiment.
Table 1: Representative Crystallographic Data for a Thiophene Derivative This table presents data for a related compound, 10αH-furanoeremophil-1-one, to illustrate typical crystallographic parameters, as specific data for this compound is not publicly available. researchgate.net
| Parameter | Value |
| Empirical Formula | C₁₅H₂₂O₂ |
| Formula Weight | 234.33 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.339(2) |
| b (Å) | 10.956(1) |
| c (Å) | 14.162(2) |
| Volume (ų) | 1293.1(4) |
| Z | 4 |
| Calculated Density (Mg/m³) | 1.203 |
| F(000) | 504.0 |
| Data sourced from a study on 10αH-furanoeremophil-1-one. researchgate.net |
Analysis of Crystal Packing and Intermolecular Interactions in Solid State
In the solid state, molecules of similar structures are often linked by various weak intermolecular interactions such as C-H···O and C-H···π forces. researchgate.netnih.gov For example, in 1-(2-furyl)-3-(3-methyl-2-thienyl)-propenone, molecules are interlinked through C-H···O hydrogen bonds, forming extended chains or layers. researchgate.net The presence of the sulfur atom in the thiophene ring can also lead to C-H···S interactions, further stabilizing the crystal lattice. researchgate.net
Furthermore, π-π stacking interactions between the aromatic thiophene rings of adjacent molecules are common, contributing significantly to the cohesion of the crystal structure. nih.gov These interactions can be of a parallel-displaced or T-shaped geometry. The interplay of these varied intermolecular forces results in complex three-dimensional networks. nih.gov
Table 2: Common Intermolecular Interactions in Thiophene Derivatives
| Interaction Type | Description | Typical Distance (Å) |
| O-H···O | Hydrogen bond between carboxylic acid groups, forming dimers. | 2.6 - 2.8 |
| C-H···O | Weak hydrogen bond between a C-H donor and a carbonyl oxygen acceptor. nih.gov | 2.3 - 2.7 |
| C-H···S | Weak interaction involving the thiophene sulfur atom. researchgate.net | 2.8 - 3.0 |
| C-H···π | Interaction between a C-H bond and the face of a thiophene ring. nih.gov | 2.5 - 2.9 |
| π-π Stacking | Interaction between the electron clouds of adjacent thiophene rings. nih.gov | 3.3 - 3.8 (centroid-centroid) |
Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like dnorm (normalized contact distance) onto the surface, one can identify regions of significant intermolecular contact.
In related thiophene-containing structures, the dominant interactions are often H···H contacts, which typically comprise a large percentage of the Hirshfeld surface area. nih.gov Other significant contacts include C···H/H···C, O···H/H···O, and S···H/H···S interactions. semanticscholar.orgnih.gov Red spots on the dnorm surface indicate close contacts, such as strong hydrogen bonds, while blue regions represent weaker or longer-range contacts. mdpi.commdpi.com This quantitative approach allows for a detailed comparison of the packing motifs in different polymorphs or related compounds. nih.gov
Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Thiophene Derivative This table shows typical percentage contributions for N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, a related compound. semanticscholar.org
| Intermolecular Contact | Contribution (%) |
| H···H | 21 |
| C···H/H···C | 20 |
| S···H/H···S | 19 |
| N···H/H···N | 14 |
| O···H/H···O | 12 |
| Data sourced from a study on a related thiophene derivative. semanticscholar.org |
Stereochemical Implications in Crystal Structures
The stereochemistry of this compound, specifically the configuration around the C=C double bond, has a profound impact on its crystal structure. The molecule can exist as either the (E) or (Z) isomer. The (E)-isomer is generally more stable due to reduced steric hindrance, and it is the form typically encountered in synthesis and crystallization.
The planarity or near-planarity of the molecule, a consequence of the conjugated system, means that polymorphism—the ability to crystallize in multiple forms with different packing arrangements—is a distinct possibility. Different polymorphs can arise from subtle variations in crystallization conditions, leading to different arrangements of molecules and different networks of intermolecular interactions.
In the case of related chalcones, the orientation of the thiophene rings (syn or anti) relative to each other and to other functional groups is a key stereochemical feature that dictates the crystal packing. nih.gov For this compound, the orientation of the thiophene ring with respect to the carboxylic acid group would similarly be a critical factor in determining the supramolecular assembly. Although no specific polymorphs have been reported for the title compound, studies on analogous systems suggest that conformational flexibility can lead to different crystalline forms with distinct physical properties.
Synthetic Utility in the Development of Advanced Chemical Structures
Building Block in Complex Organic Synthesis
3-(3-Methyl-2-thienyl)-2-propenoic acid is recognized as a significant building block in the field of organic synthesis. Organic building blocks are functionalized molecules that act as the foundational components for the modular, bottom-up assembly of complex molecular architectures. The subject compound exemplifies this principle through its inherent reactivity. The carboxylic acid group can readily undergo esterification or amidation to form a variety of derivatives. cymitquimica.com The carbon-carbon double bond is susceptible to addition reactions, such as hydrogenation or hydroarylation, which allows for the introduction of new functional groups and the creation of saturated propionic acid analogs. mdpi.com
The thiophene (B33073) nucleus itself is a crucial element. Thiophene and its derivatives are important heterocyclic compounds due to their aromaticity and the presence of the sulfur heteroatom, which influences the electronic properties of the molecule. rroij.com The methyl group at the 3-position of the thiophene ring also offers a site for further functionalization or can sterically and electronically influence reactions at adjacent positions. This multi-faceted reactivity makes this compound a key intermediate in the synthesis of diverse and complex chemical structures for research in medicinal chemistry and materials science. rroij.com
Precursor for Diverse Heterocyclic Systems
The structure of this compound is an ideal starting point for the construction of various other heterocyclic systems, particularly those that are of interest in medicinal and materials chemistry.
The thiophene ring of this compound can be used as a foundation to construct fused bicyclic and polycyclic aromatic systems, such as thienopyridines or thienopyrimidines. These fused systems are often investigated for their unique electronic and biological properties. rroij.com General synthetic strategies for creating fused thiophenes often involve intramolecular cyclization reactions. nih.gov For instance, derivatives of the propenoic acid chain can be designed to contain a functional group that can react with the C-3 position of the thiophene ring, leading to the formation of a new fused ring. The Gewald reaction is a well-known method for synthesizing substituted 2-aminothiophenes, which can then serve as precursors for fused systems like thieno[2,3-d]pyrimidines. sciforum.net While not a direct cyclization of the title compound, this illustrates a common strategy where a thiophene core is elaborated and then cyclized.
Table 1: Examples of Fused Thiophene Systems Derived from Thiophene Precursors
| Fused System | Precursor Type | Potential Synthetic Approach |
|---|---|---|
| Thienopyridine | Aminothiophene derivative | Condensation with a 1,3-dicarbonyl compound |
| Thienopyrimidine | 2-Amino-3-cyanothiophene | Cyclization with formamide (B127407) or other one-carbon units sciforum.net |
This table illustrates general synthetic strategies for fused thiophenes.
The compound serves as a valuable scaffold for synthesizing pyridine (B92270) and pyrrole (B145914) structures that incorporate a thienyl substituent. Such molecules are of significant interest due to their prevalence in pharmacologically active compounds. ijpsonline.comnih.gov For example, the propenoic acid moiety can be a key component in multicomponent reactions for pyridine synthesis. The Hantzsch pyridine synthesis, or variations thereof, could potentially utilize a derivative of this compound as one of the carbonyl components to build a dihydropyridine (B1217469) ring, which can then be oxidized to the corresponding pyridine. ijpsonline.com
Similarly, pyrrole rings can be constructed. For instance, a Paal-Knorr type synthesis could be envisioned where a 1,4-dicarbonyl compound, derived from the propenoic acid chain of the title molecule, reacts with an amine to form the pyrrole ring. This would result in a pyrrole with a thienyl substituent, a structural motif found in various biologically active molecules. researchgate.net The synthesis of pyrrolo[2,3-b]pyridine analogues, for example, has been a focus of research for developing new therapeutic agents. nih.gov
Table 2: Synthetic Strategies for Pyridine and Pyrrole Analogues
| Target Heterocycle | General Synthetic Method | Role of this compound Derivative |
|---|---|---|
| Pyridine | Hantzsch Synthesis | Provides the β-ketoester or aldehyde component ijpsonline.com |
| Pyridine | Michael Addition/Cyclization | Acts as a Michael acceptor in reactions leading to pyridine formation ijpsonline.com |
| Pyrrole | Paal-Knorr Synthesis | Precursor to the required 1,4-dicarbonyl compound |
This table outlines potential synthetic pathways for creating pyridine and pyrrole analogues.
Applications in Polymer Chemistry and Advanced Materials
Thiophene-containing polymers are a cornerstone of modern materials science, particularly in the field of organic electronics. The propenoic acid group in this compound is essentially an acrylic acid moiety, which is a well-known monomer for polymerization. nist.gov Polymers derived from acrylic acid and its esters (acrylates) are widely used. nist.govindustrialchemicals.gov.au
The polymerization of this compound or its esters could lead to polymers with pendant thienyl groups. These materials could have interesting properties, potentially combining the processability of acrylate (B77674) polymers with the electronic characteristics of thiophenes. The thiophene units in the side chains could be further functionalized or used for cross-linking. While extensive research on polymers derived specifically from this monomer is not widely documented, the principles of polymer chemistry suggest its potential utility. industrialchemicals.gov.au Thiophene derivatives are key components in the synthesis of advanced materials like thiophene-fused helicenes and other functional organic materials. researchgate.net
Role in the Synthesis of Ligands for Coordination Chemistry
The structure of this compound contains potential donor atoms—the oxygen atoms of the carboxylate group and the sulfur atom of the thiophene ring—making it and its derivatives attractive candidates for ligand synthesis in coordination chemistry. hud.ac.uk The carboxylic acid can be deprotonated to form a carboxylate, which is an excellent coordinating group for a wide range of metal ions.
Furthermore, the molecule can be elaborated into more complex multidentate ligands. hud.ac.uk For example, the carboxylic acid could be coupled with other heterocyclic amines (like pyridine or imidazole) to create amide-containing ligands. These new ligands could then coordinate to metal centers through multiple binding sites, leading to the formation of stable coordination polymers or metal-organic frameworks (MOFs). mdpi.com MOFs constructed from carboxylic acid building blocks have applications in gas storage, catalysis, and sensing. mdpi.com The presence of the "soft" sulfur donor in the thiophene ring in addition to the "hard" oxygen donors of the carboxylate could lead to selective binding of certain metal ions.
Contribution to the Synthesis of Aryl Propionic Acid Analogs for Research
Aryl propionic acids are a well-established class of compounds, with many members exhibiting important pharmacological activities. humanjournals.comresearchgate.net this compound is an unsaturated analog of a thienyl-substituted propionic acid.
A key reaction is the reduction of the carbon-carbon double bond to yield 3-(3-Methyl-2-thienyl)propionic acid. This saturated analog falls directly into the class of aryl propionic acids and can be used as a scaffold for further derivatization. Standard methods for reducing the double bond, such as catalytic hydrogenation, would be applicable. Additionally, the propenoic acid can undergo hydroarylation reactions, where an aromatic ring is added across the double bond, to create 3-aryl-3-(3-methyl-2-thienyl)propionic acids. mdpi.com This reaction significantly increases molecular complexity and provides access to a diverse library of aryl propionic acid analogs for further research. mdpi.com
Table 3: Key Transformations to Aryl Propionic Acid Analogs
| Reaction Type | Product Class | Research Significance |
|---|---|---|
| Catalytic Hydrogenation | Saturated Propionic Acid | Core structure of many biologically active aryl propionic acids humanjournals.com |
| Hydroarylation | 3-Aryl-3-thienylpropionic Acids | Creates complex structures for screening and lead optimization mdpi.com |
This table summarizes key reactions for generating aryl propionic acid analogs from the title compound.
Q & A
Basic Research Questions
Q. What established synthetic methodologies are suitable for 3-(3-Methyl-2-thienyl)-2-propenoic acid?
- Methodological Answer :
- Knoevenagel Condensation : React 3-methyl-2-thiophenecarboxaldehyde with malonic acid in the presence of a catalytic base (e.g., piperidine) under reflux. Monitor reaction progress via TLC .
- Horner-Wadsworth-Emmons Reaction : Use phosphorylated reagents (e.g., diethyl (3-methyl-2-thienyl)phosphonate) with acrylic acid derivatives. Optimize solvent polarity (e.g., DMF or THF) to enhance yield .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures improves purity .
Q. Which analytical techniques are critical for characterizing structural integrity?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify thiophene ring protons (δ 6.8–7.5 ppm) and α,β-unsaturated carboxylic acid protons (δ 6.2–7.0 ppm for trans-configuration). Compare with literature data for substituted thiophenes .
- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and conjugated C=O (~1680–1720 cm⁻¹). Thiophene C-S vibrations appear at ~600–800 cm⁻¹ .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns using ESI or EI modes .
Advanced Research Questions
Q. How can computational models predict electronic properties and reactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO-LUMO gaps). Predict nucleophilic attack sites at the α,β-unsaturated system .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., aqueous vs. DMSO) on stability. Correlate with experimental solubility data from analogues like 3-(4-hydroxyphenyl)-2-propenoic acid .
- ADMET Prediction : Use tools like SwissADME to estimate bioavailability and metabolic pathways, leveraging data from structurally related phenolic acids .
Q. What strategies resolve conflicting spectroscopic data in thiophene-substituted propenoic acids?
- Methodological Answer :
- Isomer Differentiation : Use NOESY NMR to distinguish cis vs. trans configurations in α,β-unsaturated systems. For example, coupling constants (J = 12–16 Hz for trans) clarify geometry .
- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., methyl group on thiophene) by comparing experimental vs. simulated diffraction patterns .
- Cross-Validation : Combine IR carbonyl stretches with ¹³C NMR chemical shifts (~170 ppm for carboxylic acid) to confirm functional group integrity .
Experimental Design & Data Analysis
Q. How to design stability studies under varying pH and temperature?
- Methodological Answer :
- Accelerated Degradation : Incubate the compound in buffers (pH 1–13) at 40–60°C. Monitor degradation via HPLC (C18 column, UV detection at 254 nm) .
- Kinetic Modeling : Fit data to first-order decay models to estimate half-life. Compare with stability trends of 3-(4-hydroxyphenyl)-2-propenoic acid .
Q. What experimental controls are essential in pharmacological activity assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
